molecular formula C11H12N2O2 B12124197 Ethyl 4-(cyanomethylamino)benzoate CAS No. 22433-08-5

Ethyl 4-(cyanomethylamino)benzoate

Cat. No.: B12124197
CAS No.: 22433-08-5
M. Wt: 204.22 g/mol
InChI Key: MZLDXEMKLYQPIJ-UHFFFAOYSA-N
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Description

Benzoic acid,4-[(cyanomethyl)amino]-, ethyl ester is an organic compound with a complex structure that includes a benzoic acid core, a cyanomethylamino group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid,4-[(cyanomethyl)amino]-, ethyl ester typically involves the reaction of benzoic acid derivatives with cyanomethylamine and ethyl alcohol under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using benzoic acid and ethanol, followed by the addition of cyanomethylamine under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,4-[(cyanomethyl)amino]-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid,4-[(cyanomethyl)amino]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and cytotoxic properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzoic acid,4-[(cyanomethyl)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. The cyanomethylamino group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester group may facilitate the compound’s transport across cell membranes, enhancing its bioavailability and effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid,4-[(cyanomethyl)amino]-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group, in particular, may enhance its solubility and reactivity compared to similar compounds with different ester groups .

Properties

CAS No.

22433-08-5

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 4-(cyanomethylamino)benzoate

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-3-5-10(6-4-9)13-8-7-12/h3-6,13H,2,8H2,1H3

InChI Key

MZLDXEMKLYQPIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC#N

Origin of Product

United States

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